molecular formula C22H28BrFN2O4 B1681011 (2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide CAS No. 142784-65-4

(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide

Cat. No.: B1681011
CAS No.: 142784-65-4
M. Wt: 483.4 g/mol
InChI Key: VGHBGPUSJITFJL-JUDYQFGCSA-N
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Description

SM 11044 is a novel compound known for its unique pharmacological properties. It has been identified as an atypical β-adrenoceptor agonist, which means it interacts with β-adrenoceptors in a manner distinct from traditional agonists. This compound has shown potential in inducing relaxation of depolarized rat colon and inhibiting leukotriene B4-induced chemotaxis of guinea pig eosinophils .

Chemical Reactions Analysis

SM 11044 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Mechanism of Action

The mechanism of action of SM 11044 involves its interaction with β-adrenoceptors. Unlike traditional β-adrenoceptor agonists, SM 11044 binds to a novel binding protein that is distinct from β1, β2, and β3-adrenoceptors. This interaction leads to the relaxation of depolarized rat colon and inhibition of leukotriene B4-induced chemotaxis of guinea pig eosinophils. The molecular targets and pathways involved in these effects are still under investigation .

Comparison with Similar Compounds

SM 11044 is unique in its interaction with a novel binding protein distinct from traditional β-adrenoceptors. Similar compounds include:

Properties

CAS No.

142784-65-4

Molecular Formula

C22H28BrFN2O4

Molecular Weight

483.4 g/mol

IUPAC Name

(2S,3R)-3-(3,4-dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide

InChI

InChI=1S/C22H27FN2O4.BrH/c23-17-8-5-15(6-9-17)4-3-11-24-20(22(29)25-12-1-2-13-25)21(28)16-7-10-18(26)19(27)14-16;/h5-10,14,20-21,24,26-28H,1-4,11-13H2;1H/t20-,21+;/m0./s1

InChI Key

VGHBGPUSJITFJL-JUDYQFGCSA-N

SMILES

C1CCN(C1)C(=O)C(C(C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br

Canonical SMILES

C1CCN(C1)C(=O)C(C(C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br

Appearance

Solid powder

Key on ui other cas no.

142784-65-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(3,4-dihydroxyphenyl)-N-(3-(4-fluorophenyl)propyl)serine pyrrolidine amide hydrobromide
Pyrrolidine, 1-(3-(3,4-dihydroxyphenyl)-2-((3-(4-fluorophenyl)propyl)amino)-3-hydroxy-1-oxopropyl)-, monohydrobromide, (R-(R*,S*))-
SM 11044
SM-11044

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide
Reactant of Route 2
(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide
Reactant of Route 3
Reactant of Route 3
(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide
Reactant of Route 4
Reactant of Route 4
(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide
Reactant of Route 5
(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide
Reactant of Route 6
(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide

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